molecular formula C13H16ClN3O B1413184 C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride CAS No. 1858240-74-0

C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride

Cat. No.: B1413184
CAS No.: 1858240-74-0
M. Wt: 265.74 g/mol
InChI Key: QOUDADFXUVVUMY-UHFFFAOYSA-N
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Description

“C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride” is a chemical compound with the empirical formula C9H10ClN3O . It is a solid substance . This compound is part of a class of compounds known as 1,2,4-oxadiazoles .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the compound , can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients . The structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 211.65 .

Mechanism of Action

JNJ-42165279 acts as a selective antagonist for the orexin 2 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the activity of this receptor, JNJ-42165279 can modulate the release of various neurotransmitters and affect the activity of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of JNJ-42165279 are primarily related to its ability to modulate the activity of the orexin 2 receptor. This can lead to changes in the release of various neurotransmitters, such as dopamine, norepinephrine, and acetylcholine, which can affect wakefulness, arousal, and reward-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of using JNJ-42165279 in lab experiments is its high selectivity for the orexin 2 receptor, which allows for precise modulation of this target. However, one limitation is that it may not fully replicate the physiological effects of orexin 2 receptor antagonism in vivo, as other factors may also be involved in these processes.

Future Directions

There are several potential future directions for research involving JNJ-42165279. One area of interest is the role of the orexin 2 receptor in various neurological disorders, such as narcolepsy and addiction. Additionally, JNJ-42165279 may be useful in developing new treatments for these disorders or as a tool for investigating the underlying mechanisms. Finally, further studies may be needed to fully understand the physiological effects of orexin 2 receptor antagonism and the potential implications for human health.

Scientific Research Applications

JNJ-42165279 has been used in several scientific studies to investigate the role of the orexin 2 receptor in various physiological processes. For example, it has been shown to affect sleep-wake behavior, thermoregulation, and energy balance in animal models. In addition, JNJ-42165279 has been used to study the effects of orexin 2 receptor antagonism on drug addiction and reward-seeking behavior.

Properties

IUPAC Name

[3-(1-phenylcyclobutyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c14-9-11-15-12(16-17-11)13(7-4-8-13)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUDADFXUVVUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C3=NOC(=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride
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C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride
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C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride
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C-[3-(1-phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-yl]-methylamine hydrochloride
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